In-Depth Technical Guide: 3-Isopropoxyphenol (CAS No. 68792-12-1)
In-Depth Technical Guide: 3-Isopropoxyphenol (CAS No. 68792-12-1)
Disclaimer: The compound originally requested, 3-[(Propan-2-yloxy)methyl]phenol, is not well-documented in scientific literature. Therefore, this guide focuses on the closely related and well-characterized compound, 3-Isopropoxyphenol . This alternative shares key structural motifs and provides a basis for understanding the physicochemical and potential biological properties of similar phenol ethers.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 3-Isopropoxyphenol, including its chemical properties, synthesis, and safety information.
Chemical and Physical Properties
3-Isopropoxyphenol, also known as 3-(propan-2-yloxy)phenol, is an organic compound classified as a phenol ether.[1][2] Its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 68792-12-1 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 100 - 102 °C | [4] |
| Storage Temperature | 2-8°C | [3] |
| LogP | 2.09 - 2.4 | [1][4] |
Table 2: Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-(propan-2-yloxy)phenol | [1] |
| InChI | InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | [1] |
| InChIKey | GZMVGNWHSXIDKT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)O | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Covalently-Bonded Unit Count | 1 | [4] |
Synthesis and Experimental Protocols
The synthesis of 3-isopropoxyphenol can be achieved through Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide with an alkyl halide. A general protocol is described below.
Experimental Protocol: Synthesis of 3-Isopropoxyphenol
Materials:
-
Resorcinol
-
Isopropyl bromide (2-bromopropane)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent (e.g., ethanol, acetone, or N,N-dimethylformamide)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Deprotonation of Resorcinol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in the chosen solvent. Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to deprotonate one of the hydroxyl groups, forming the sodium phenoxide in situ.
-
Nucleophilic Substitution: To the resulting solution, add isopropyl bromide dropwise at room temperature. The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with a dilute solution of hydrochloric acid to remove any unreacted base, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude 3-isopropoxyphenol can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Safety and Handling
3-Isopropoxyphenol should be handled with care in a well-ventilated area, using appropriate personal protective equipment.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335: May cause respiratory irritation.[5][6] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]
-
P280: Wear protective gloves/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]
Mandatory Visualizations
Diagram 1: General Synthesis Workflow for 3-Isopropoxyphenol
Caption: General workflow for the synthesis and purification of 3-Isopropoxyphenol.
This document is intended for informational purposes only and does not constitute a recommendation for any specific use. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory.
References
- 1. 3-Isopropoxyphenol | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 68792-12-1 | 3-(Propan-2-yloxy)phenol - Synblock [synblock.com]
- 3. 3-isopropoxyphenol CAS#: 68792-12-1 [amp.chemicalbook.com]
- 4. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpachem.com [cpachem.com]
- 6. 4-Isopropoxyphenol | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]
